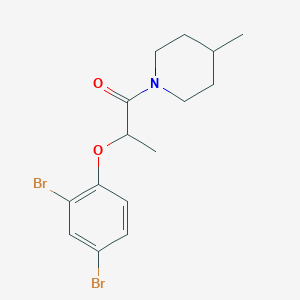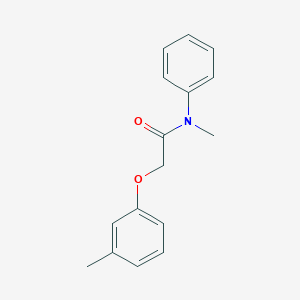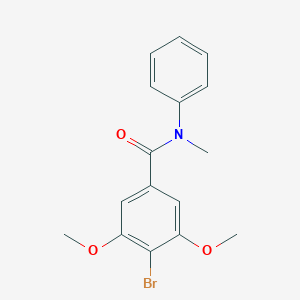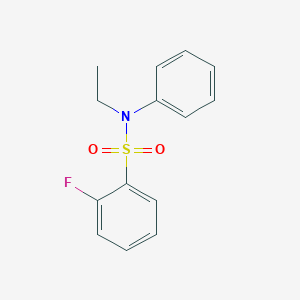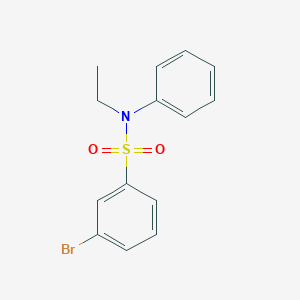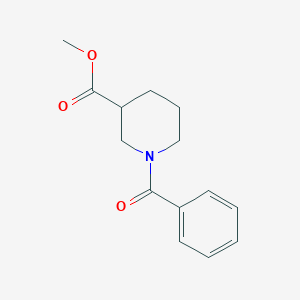
Methyl 1-benzoyl-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-benzoyl-3-piperidinecarboxylate, also known as MBPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. In
作用機序
The mechanism of action of Methyl 1-benzoyl-3-piperidinecarboxylate is not fully understood, but it is believed to interact with various neurotransmitter systems in the brain, including the dopamine, serotonin, and acetylcholine systems. Methyl 1-benzoyl-3-piperidinecarboxylate has been shown to increase the release of dopamine and serotonin, which are involved in mood regulation and reward processing. Additionally, Methyl 1-benzoyl-3-piperidinecarboxylate has been shown to enhance the activity of acetylcholine, which is involved in learning and memory.
Biochemical and Physiological Effects
Methyl 1-benzoyl-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects, including anticonvulsant, analgesic, and cognitive-enhancing properties. In animal models, Methyl 1-benzoyl-3-piperidinecarboxylate has been shown to reduce seizures and increase pain threshold. Additionally, Methyl 1-benzoyl-3-piperidinecarboxylate has been shown to improve memory and learning in various tasks, including the Morris water maze and passive avoidance tests.
実験室実験の利点と制限
Methyl 1-benzoyl-3-piperidinecarboxylate has several advantages for lab experiments, including its ability to easily cross the blood-brain barrier and target specific areas of the brain. Additionally, Methyl 1-benzoyl-3-piperidinecarboxylate has a relatively low toxicity and is easily synthesized. However, there are also limitations to using Methyl 1-benzoyl-3-piperidinecarboxylate in lab experiments, including its potential for abuse and its limited availability.
将来の方向性
There are several future directions for Methyl 1-benzoyl-3-piperidinecarboxylate research, including exploring its potential as a drug delivery system for various neurological disorders, investigating its potential as a cognitive enhancer in humans, and studying its potential as an analgesic agent. Additionally, further research is needed to fully understand the mechanism of action of Methyl 1-benzoyl-3-piperidinecarboxylate and its potential side effects.
Conclusion
In conclusion, Methyl 1-benzoyl-3-piperidinecarboxylate is a piperidine derivative that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of Methyl 1-benzoyl-3-piperidinecarboxylate and its applications in various fields.
合成法
Methyl 1-benzoyl-3-piperidinecarboxylate can be synthesized through various methods, including the reaction of benzoyl chloride with piperidine followed by methylation, as well as the reaction of piperidine with methyl chloroformate followed by benzoylation. The synthesis method depends on the desired yield and purity of the final product. The purity of Methyl 1-benzoyl-3-piperidinecarboxylate can be determined through various analytical techniques, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
Methyl 1-benzoyl-3-piperidinecarboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, Methyl 1-benzoyl-3-piperidinecarboxylate has been explored as a potential anticonvulsant and analgesic agent due to its ability to interact with the central nervous system. In pharmacology, Methyl 1-benzoyl-3-piperidinecarboxylate has been investigated for its potential as a drug delivery system, as it can easily cross the blood-brain barrier and target specific areas of the brain. In neuroscience, Methyl 1-benzoyl-3-piperidinecarboxylate has been studied for its potential as a cognitive enhancer, as it has been shown to improve memory and learning in animal models.
特性
製品名 |
Methyl 1-benzoyl-3-piperidinecarboxylate |
|---|---|
分子式 |
C14H17NO3 |
分子量 |
247.29 g/mol |
IUPAC名 |
methyl 1-benzoylpiperidine-3-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)12-8-5-9-15(10-12)13(16)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |
InChIキー |
YSWCZCGKKCNQSF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CCCN(C1)C(=O)C2=CC=CC=C2 |
正規SMILES |
COC(=O)C1CCCN(C1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



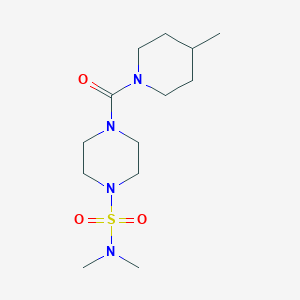
![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B261716.png)
![1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane](/img/structure/B261717.png)
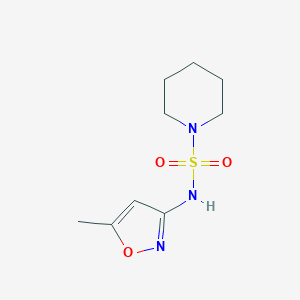
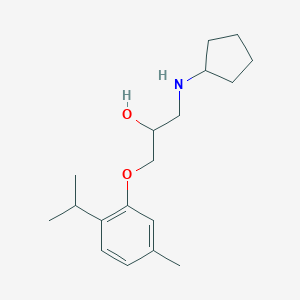
![N-{2-[(2-fluoroanilino)carbonyl]-4-iodophenyl}-2-furamide](/img/structure/B261738.png)
![2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B261739.png)
![N-[2-(azepan-1-ylcarbonyl)-4-chlorophenyl]-4-methoxybenzamide](/img/structure/B261740.png)
![5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261744.png)
